Isoflavan

Descripción

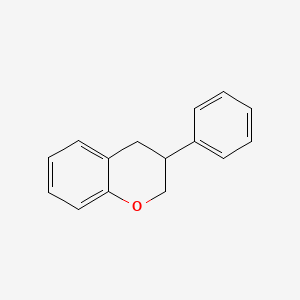

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

4737-26-2 |

|---|---|

Fórmula molecular |

C15H14O |

Peso molecular |

210.27 |

Nombre IUPAC |

3-phenyl-3,4-dihydro-2H-chromene |

InChI |

InChI=1S/C15H14O/c1-2-6-12(7-3-1)14-10-13-8-4-5-9-15(13)16-11-14/h1-9,14H,10-11H2 |

SMILES |

C1C(COC2=CC=CC=C21)C3=CC=CC=C3 |

Sinónimos |

3,4-Dihydro-3-phenyl-2H-1-benzopyran; 3-Phenylchroman |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Isoflavan Biosynthesis Pathway in Leguminous Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isoflavan biosynthesis pathway in leguminous plants, a critical area of study for the development of novel therapeutics and understanding plant secondary metabolism. Isoflavans and their precursors, isoflavonoids, are a class of phenolic compounds with a wide range of biological activities, including estrogenic, anti-cancer, and antioxidant properties. This document details the core biosynthetic pathway, presents quantitative enzymatic data, outlines key experimental protocols, and visualizes the complex regulatory networks that govern the production of these valuable compounds.

The Core this compound Biosynthesis Pathway

The biosynthesis of isoflavans in legumes is a multi-step process that can be broadly divided into three stages: the general phenylpropanoid pathway, the flavonoid biosynthesis branch, and the legume-specific isoflavonoid branch.

-

General Phenylpropanoid Pathway : This initial stage converts the amino acid L-phenylalanine into p-coumaroyl-CoA, a key precursor for a wide array of secondary metabolites. This process involves three key enzymes:

-

Phenylalanine Ammonia-Lyase (PAL)

-

Cinnamate-4-Hydroxylase (C4H)

-

4-Coumarate-CoA Ligase (4CL)

-

-

Flavonoid Biosynthesis Branch : p-Coumaroyl-CoA enters the flavonoid pathway, where it is condensed with three molecules of malonyl-CoA by Chalcone Synthase (CHS) to form naringenin chalcone.[1] In leguminous plants, Chalcone Reductase (CHR) can act in concert with CHS to produce isoliquiritigenin chalcone.[2] Subsequently, Chalcone Isomerase (CHI) catalyzes the stereospecific cyclization of these chalcones into (2S)-naringenin and liquiritigenin, respectively.

-

Isoflavonoid Branch : This legume-specific branch is initiated by the enzyme Isoflavone Synthase (IFS) , a cytochrome P450 monooxygenase.[2][3] IFS catalyzes an aryl migration reaction, converting flavanones (naringenin and liquiritigenin) into 2-hydroxyisoflavanones.[2][3] These unstable intermediates are then rapidly dehydrated by 2-Hydroxyisoflavanone Dehydratase (HID) to yield the core isoflavone aglycones, genistein (from naringenin) and daidzein (from liquiritigenin).[3] From these core structures, a diverse array of isoflavonoids and their downstream products, isoflavans, are generated through a series of modification reactions including glycosylation, methylation, and acylation.

A diagram of the core this compound biosynthesis pathway is presented below.

Quantitative Enzymatic Data

The efficiency and substrate specificity of the enzymes in the this compound biosynthesis pathway are critical determinants of the final yield and profile of isoflavonoid compounds. The following table summarizes key kinetic parameters for several enzymes in this pathway.

| Enzyme | Organism | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | kcat (s-1) | Reference |

| Cinnamate-4-Hydroxylase (GmC4H2) | Glycine max | trans-Cinnamic acid | 6.438 ± 0.74 | 3.6 ± 0.15 | - | [4] |

| Cinnamate-4-Hydroxylase (GmC4H14) | Glycine max | trans-Cinnamic acid | 2.74 ± 0.18 | 56.38 ± 0.73 | - | [4] |

| Cinnamate-4-Hydroxylase (GmC4H20) | Glycine max | trans-Cinnamic acid | 3.83 ± 0.44 | 0.13 | - | [4] |

| 4-Coumarate-CoA Ligase (Ma4CL3) | Morus atropurpurea | 4-Coumaric acid | 10.49 | 264 (nkat mg-1) | - | [5] |

| 2-Hydroxyisoflavanone Dehydratase (HID) | Glycine max | 2,7,4'-trihydroxyisoflavanone | 140 | - | 1.1 | [5] |

Experimental Protocols

This section provides detailed methodologies for assaying the activity of key enzymes in the this compound biosynthesis pathway.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay (Spectrophotometric)

Principle: PAL catalyzes the deamination of L-phenylalanine to trans-cinnamic acid, which has a characteristic absorbance at 290 nm. The rate of increase in absorbance at this wavelength is directly proportional to PAL activity.

Protocol:

-

Sample Preparation:

-

Homogenize 0.1 g of plant tissue in 1 mL of ice-cold extraction buffer (e.g., 0.1 M sodium borate buffer, pH 8.8, containing 2 mM β-mercaptoethanol).

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant as the crude enzyme extract.

-

-

Assay Mixture (1 mL total volume):

-

800 µL of 0.1 M Sodium Borate Buffer (pH 8.8).

-

100 µL of 60 mM L-phenylalanine.

-

100 µL of crude enzyme extract.

-

-

Procedure:

-

Pre-warm the assay mixture (without the enzyme) to 37°C.

-

Initiate the reaction by adding the enzyme extract.

-

Immediately measure the absorbance at 290 nm and continue to record every minute for 10-15 minutes.

-

Calculate the initial linear rate of reaction (ΔA290/min).

-

-

Calculation of Activity:

-

Enzyme activity can be calculated using the molar extinction coefficient of trans-cinnamic acid (ε = 10,000 M-1cm-1).

-

Chalcone Synthase (CHS) Activity Assay (Spectrophotometric)

Principle: CHS catalyzes the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA. Naringenin chalcone has a distinct absorbance maximum at approximately 370 nm.

Protocol:

-

Reaction Mixture (200 µL final volume):

-

100 mM potassium phosphate buffer (pH 7.5).

-

1 mM DTT.

-

50 µM p-coumaroyl-CoA.

-

150 µM malonyl-CoA.

-

1-5 µg of purified CHS enzyme or crude plant extract.

-

-

Assay Procedure:

-

Pre-incubate the reaction mixture without malonyl-CoA at 30°C for 5 minutes.

-

Initiate the reaction by adding malonyl-CoA.

-

Immediately monitor the increase in absorbance at 370 nm for 5-10 minutes.

-

-

Calculation of Activity:

-

Calculate enzyme activity using the Beer-Lambert law, with the molar extinction coefficient of naringenin chalcone (ε ≈ 29,000 M-1cm-1 at 370 nm).[6]

-

4-Coumarate-CoA Ligase (4CL) Activity Assay (Spectrophotometric)

Principle: 4CL catalyzes the formation of p-coumaroyl-CoA from p-coumaric acid, ATP, and Coenzyme A. The formation of the thioester bond in p-coumaroyl-CoA results in a characteristic absorbance peak at 333 nm.[6][7]

Protocol:

-

Enzyme Extraction:

-

Homogenize plant tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10% glycerol, 10 mM β-mercaptoethanol, and protease inhibitors).

-

Centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C.

-

The supernatant is the crude enzyme extract.[6]

-

-

Assay Mixture (1 mL total volume):

-

100 mM Tris-HCl buffer (pH 8.0).

-

5 mM MgCl₂.

-

1.0 mM ATP.

-

0.2 mM p-coumaric acid.

-

0.05 mM Coenzyme A.

-

10-50 µL of crude enzyme extract.

-

-

Procedure:

-

Combine all components except Coenzyme A in a quartz cuvette and measure the baseline absorbance at 333 nm.

-

Start the reaction by adding Coenzyme A.

-

Monitor the increase in absorbance at 333 nm for 5-10 minutes.

-

-

Calculation of Activity:

-

Calculate the rate of p-coumaroyl-CoA formation using its molar extinction coefficient (ε ≈ 21,000 M-1cm-1).

-

Regulatory Networks of this compound Biosynthesis

The biosynthesis of isoflavans is tightly regulated by a complex network of signaling pathways that respond to both developmental cues and environmental stimuli.

UV-B Light Signaling

UV-B radiation is a potent inducer of isoflavonoid biosynthesis, which serves a photoprotective role in plants. The signaling cascade is initiated by the UV-B photoreceptor UVR8.

Phytohormone Crosstalk

Phytohormones play a crucial role in modulating this compound biosynthesis, often integrating developmental programs with stress responses. Gibberellins, brassinosteroids, and auxins are key players in this regulatory network.

-

Gibberellins (GA) generally act as negative regulators of flavonoid biosynthesis. The GA signaling pathway involves the degradation of DELLA proteins, which are transcriptional repressors. In the absence of GA, DELLA proteins accumulate and can interact with and inhibit the activity of R2R3-MYB transcription factors that are positive regulators of flavonoid biosynthesis genes.[3]

-

Brassinosteroids (BR) have a more complex role. The key transcription factor in the BR signaling pathway, BZR1, can directly bind to the promoters of flavonoid regulatory genes, such as PAP1 (an R2R3-MYB transcription factor), to activate their expression.[8] Furthermore, BZR1 can physically interact with PAP1, forming a complex that cooperatively enhances the expression of downstream biosynthetic genes like CHS.[8] BZR1 typically binds to E-box (CANNTG) and BR-Response Element (CGTGT/CG) motifs in the promoters of its target genes.[2][8]

-

Auxin also influences flavonoid biosynthesis. The auxin signaling pathway culminates in the activation of Auxin Response Factors (ARFs). Some ARFs can directly regulate the expression of flavonoid biosynthesis genes, thereby linking auxin gradients to the spatial accumulation of these compounds.[4] MYB12 has been identified as a point of convergence for both auxin and ethylene signaling pathways in the regulation of flavonol biosynthesis.[9]

The following diagram illustrates the crosstalk between these hormonal pathways and the this compound biosynthesis pathway.

References

- 1. Crystal structure of chalcone synthase, a key enzyme for isoflavonoid biosynthesis in soybean - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BES1/BZR1 Family Transcription Factors Regulate Plant Development via Brassinosteroid-Dependent and Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The DELLA proteins interact with MYB21 and MYB24 to regulate filament elongation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) | PLOS One [journals.plos.org]

- 5. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. sunlongbiotech.com [sunlongbiotech.com]

- 8. Transcription factors BZR1 and PAP1 cooperate to promote anthocyanin biosynthesis in Arabidopsis shoots - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ils.unc.edu [ils.unc.edu]

The Dietary Landscape of Isoflavans: A Technical Guide to Natural Sources, Distribution, and Analysis

For Immediate Release

This technical guide provides a comprehensive overview of isoflavans, a class of bioactive polyphenolic compounds, with a focus on their natural sources, dietary distribution, and the analytical methodologies for their quantification. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to facilitate further investigation into the therapeutic potential of these compounds.

Natural Sources and Dietary Distribution of Isoflavans

Isoflavans are predominantly found in legumes, with soybeans and soy-based products being the most significant dietary sources.[1][2][3][4][5] Other legumes, such as chickpeas and beans, as well as some grains and vegetables, contain isoflavans but in considerably lower concentrations.[1][6][7] The isoflavan content in food can vary depending on factors such as the plant variety, growing conditions, and processing methods.[5]

The primary isoflavans of dietary significance are the isoflavones, which include genistein, daidzein, and glycitein, and their respective glycoside conjugates. In unprocessed foods like soybeans, isoflavones primarily exist as glucosides.[8] Fermentation and digestion can hydrolyze these glycosides into their biologically active aglycone forms.

Below is a summary of the isoflavone content in various food sources, presented as aglycones for comparative purposes.

Table 1: Isoflavone Content in Selected Food Sources (mg/100g wet weight)

| Food Source | Genistein (mg/100g) | Daidzein (mg/100g) | Glycitein (mg/100g) | Total Isoflavones (mg/100g) |

| Soybeans, mature, raw | 55.4 | 48.7 | 7.2 | 111.3 |

| Soy flour, full-fat | 83.1 | 61.5 | 11.1 | 155.7 |

| Tempeh | 39.7 | 34.5 | 5.3 | 79.5 |

| Tofu, firm | 24.7 | 19.8 | 3.5 | 48.0 |

| Soy milk | 6.1 | 5.2 | 0.8 | 12.1 |

| Miso | 24.6 | 17.5 | 3.2 | 45.3 |

| Edamame (green soybeans) | 17.9 | 15.1 | 2.5 | 35.5 |

| Chickpeas (Garbanzo beans) | 0.1 | 0.05 | - | 0.15 |

| Lentils | 0.03 | 0.02 | - | 0.05 |

| Fava beans | 0.1 | - | - | 0.1 |

Data compiled from various sources, including the USDA Database for the Isoflavone Content of Selected Foods.[5][9][10] Values can vary significantly between different products and brands.

Experimental Protocols for this compound Quantification

The accurate quantification of isoflavans from complex food matrices is critical for dietary assessment and pharmacological studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed.[11][12][13]

General Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and quantification of isoflavans from a food sample.

Detailed Methodologies

2.2.1. Sample Preparation and Extraction

-

Homogenization : Solid food samples are lyophilized (freeze-dried) and ground into a fine powder to increase the surface area for efficient extraction.

-

Extraction : The homogenized sample is typically extracted with a polar solvent. Common extraction solvents include aqueous methanol (e.g., 80% v/v) or ethanol.[8][14] The sample-to-solvent ratio is optimized for each matrix. The extraction is often facilitated by sonication or shaking for a defined period (e.g., 1-2 hours).[8]

-

Centrifugation : The mixture is centrifuged to separate the solid residue from the liquid extract. The supernatant containing the isoflavans is collected.

2.2.2. Hydrolysis of Glycosides (Optional but common)

To quantify total this compound aglycones, the glycosidic bonds are cleaved through hydrolysis.

-

Acid Hydrolysis : The extract is treated with an acid (e.g., hydrochloric acid) and heated (e.g., at 80-100°C) for a specific duration (e.g., 1-2 hours).[15]

-

Enzymatic Hydrolysis : Alternatively, enzymes such as β-glucosidase can be used for a more specific cleavage of the glycosidic bonds under milder conditions.

2.2.3. Purification and Concentration

Solid-Phase Extraction (SPE) is a widely used technique to clean up the extract and concentrate the isoflavans.[8] A C18 cartridge is commonly employed. The extract is loaded onto the conditioned cartridge, interfering substances are washed away with a weak solvent, and the isoflavans are then eluted with a stronger solvent like methanol or acetonitrile.

2.2.4. Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC) :

-

Column : A reversed-phase C18 column is typically used.[8][16]

-

Mobile Phase : A gradient elution with a binary solvent system is common, for example, (A) water with a small amount of acid (e.g., 0.1% acetic or formic acid) and (B) acetonitrile or methanol.[8] The gradient is programmed to start with a higher proportion of solvent A, gradually increasing the proportion of solvent B to elute the isoflavans based on their polarity.

-

Detection : A UV detector set at a wavelength of around 260 nm is frequently used.[8] For higher sensitivity and specificity, a mass spectrometer (MS) can be coupled to the HPLC system (LC-MS).[17]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) :

-

Derivatization : Isoflavans are non-volatile and require derivatization before GC analysis. This typically involves silylation to create more volatile derivatives.

-

Column : A non-polar capillary column (e.g., DB-5ms) is commonly used.

-

Detection : A mass spectrometer is used for detection and quantification, providing high sensitivity and structural information.

-

2.2.5. Quantification

Quantification is achieved by comparing the peak areas of the analytes in the sample to those of a calibration curve constructed using certified reference standards of the individual isoflavans.[18] An internal standard is often added at the beginning of the extraction process to correct for any losses during sample preparation.

Key Signaling Pathways Modulated by Isoflavans

Isoflavans have been shown to exert their biological effects by modulating a variety of cellular signaling pathways. Their structural similarity to estrogen allows them to interact with estrogen receptors, but they also influence other signaling cascades involved in cell proliferation, inflammation, and metabolism.[8][19][20][21][22]

PPAR Signaling Pathway

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate lipid and glucose metabolism. Isoflavones can act as agonists for PPARα and PPARγ, influencing gene expression related to fatty acid oxidation and adipogenesis.[19][20]

Akt/mTOR Signaling Pathway

The Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Some studies suggest that isoflavones can inhibit this pathway, which may contribute to their anti-cancer properties.[23][24]

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor involved in inflammatory responses. Isoflavones have been shown to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.[1][25][26]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including ERK, p38, and JNK pathways, is involved in a wide range of cellular processes. Isoflavones can modulate MAPK signaling, although the effects can be cell-type and context-dependent. For instance, some isoflavones have been shown to inhibit ERK activation.[3][13][21]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is critical for embryonic development and tissue homeostasis. Dysregulation of this pathway is implicated in various diseases. Isoflavones have been found to modulate Wnt signaling, for example, by influencing the expression of key components like β-catenin.[2][22][27]

Conclusion

This technical guide provides a foundational understanding of the dietary sources, analytical quantification, and cellular mechanisms of action of isoflavans. The provided data tables, experimental protocols, and signaling pathway diagrams are intended to serve as a valuable resource for the scientific community. Further research is warranted to fully elucidate the complex interactions of isoflavans within biological systems and to harness their potential for the development of novel therapeutic strategies.

References

- 1. Soy isoflavones suppress invasiveness of breast cancer cells by the inhibition of NF-kappaB/AP-1-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of soybean isoflavones on Wnt/β-catenin and the TGF-β1 signaling pathway in renal tissue of type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ars.usda.gov [ars.usda.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jfda-online.com [jfda-online.com]

- 9. ars.usda.gov [ars.usda.gov]

- 10. Soy Isoflavones | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Methoxylated isoflavones, cajanin and isoformononetin, have non-estrogenic bone forming effect via differential mitogen activated protein kinase (MAPK) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Extraction Methods for the Isolation of Isoflavonoids fro... [degruyterbrill.com]

- 15. Equol, a metabolite of the soybean isoflavone daidzein, inhibits neoplastic cell transformation by targeting the MEK/ERK/p90RSK/activator protein-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. www2.med.muni.cz [www2.med.muni.cz]

- 19. mdpi.com [mdpi.com]

- 20. Isoflavones and PPAR Signaling: A Critical Target in Cardiovascular, Metastatic, and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Soy Isoflavones Protect Neuronal PC12 Cells against Hypoxic Damage through Nrf2 Activation and Suppression of p38 MAPK and AKT–mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Insights into the antiosteoporotic mechanism of the soy-derived isoflavone genistein: Modulation of the Wnt/beta-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Soy Isoflavones Regulate Lipid Metabolism through an AKT/mTORC1 Pathway in Diet-Induced Obesity (DIO) Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Soybean isoflavone promotes milk yield and milk fat yield through the ERα-mediated Akt/mTOR pathway in dairy goats - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Soy isoflavones alleviate polycystic ovary syndrome in rats by regulating NF- κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Isoflavone derivatives inhibit NF-κB-dependent transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Role of Sost in Wnt signal pathway in osteoporosis rats and regulating effect of soybean isoflavones on Wnt signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isoflavan Scaffold: A Privileged Structure in Drug Discovery

An In-depth Technical Guide on the Structure-Activity Relationship of Isoflavan Derivatives for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoflavans, a subclass of isoflavonoids, represent a core structural motif in a multitude of biologically active molecules. Their unique three-dimensional arrangement and the amenability of their core structure to chemical modification have established them as a "privileged scaffold" in medicinal chemistry. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives across a spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. We delve into the critical structural features that govern their biological activity, supported by quantitative data, detailed experimental protocols for key biological assays, and visual representations of the key signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration and optimization of this compound-based therapeutic agents.

Introduction: The Versatility of the this compound Core

Isoflavans are characterized by a 3-phenylchroman backbone, which distinguishes them from the more planar isoflavones by the saturation of the C2-C3 double bond in the heterocyclic C-ring. This seemingly minor structural alteration imparts a significant conformational flexibility to the molecule, allowing for more nuanced interactions with biological targets. The inherent chirality at the C3 position further expands the chemical space that can be explored.

The biological activities of this compound derivatives are diverse and potent. They have been extensively studied for their anticancer, antimicrobial, anti-inflammatory, and estrogen receptor modulatory effects. The SAR of these compounds is often intricate, with subtle changes in substitution patterns on the A- and B-rings, as well as modifications to the C-ring, leading to dramatic shifts in potency and selectivity. This guide will systematically dissect these relationships to provide a clear understanding of the key molecular determinants of activity.

Anticancer Activity of this compound Derivatives

This compound derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines. Their mechanisms of action are often multifactorial, involving the inhibition of key enzymes, modulation of critical signaling pathways, and induction of apoptosis.

Structure-Activity Relationship for Anticancer Activity

The anticancer activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the aromatic rings.

-

Hydroxylation: The presence and location of hydroxyl groups are critical. For instance, hydroxylation at the C-7 and C-4' positions is often associated with enhanced cytotoxic activity. The catechol moiety (ortho-dihydroxy groups) on either the A- or B-ring can also contribute to increased potency.

-

Prenylation: The addition of prenyl groups, particularly at the C-6 and C-8 positions of the A-ring, has been shown to significantly enhance anticancer activity. This is attributed to increased lipophilicity, which facilitates membrane permeability, and potential for direct interaction with protein targets.[1] For example, 6,8-diprenylgenistein has demonstrated potent activity against various cancer cell lines.[2]

-

Other Substituents: Methoxy, halogen, and nitrogen-containing functional groups have been systematically introduced to explore their impact on activity. For instance, the introduction of a nitrogen mustard moiety to the formononetin scaffold resulted in derivatives with improved antiproliferative activity against several cancer cell lines.[3] B-ring modifications, including the introduction of heterocyclic rings, have also yielded potent anticancer agents.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various human cancer cell lines.

| Compound | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 15o | Formononetin-N-mustard hybrid | SH-SY5Y (Neuroblastoma) | 2.08 | [3] |

| Compound 15n | Formononetin-N-mustard hybrid | HeLa (Cervical Cancer) | 8.29 | [3] |

| Compound 22 | Formononetin derivative | MDA-MB-231 (Breast Cancer) | 5.44 ± 1.28 | [3] |

| H460 (Lung Cancer) | 6.36 ± 1.55 | [3] | ||

| H1650 (Lung Cancer) | 7.26 ± 1.02 | [3] | ||

| MCF-7 (Breast Cancer) | 11.5 ± 1.52 | [3] | ||

| Compound 24a | Formononetin-podophyllotoxin conjugate | A549 (Lung Carcinoma) | 0.753 ± 0.173 | |

| Compound 55a | Barbigerone derivative | HepG2 (Liver Cancer) | 0.28 | |

| A375 (Melanoma) | 1.58 | |||

| U251 (Glioblastoma) | 3.50 | |||

| B16 (Melanoma) | 1.09 | |||

| HCT116 (Colon Cancer) | 0.68 | |||

| Compound 119a | Isoflavone-aminopyrimidine hybrid | A549 (Lung Carcinoma) | 0.64 | [3] |

| MDA-MB-231 (Breast Cancer) | 0.82 | [3] | ||

| MCF-7 (Breast Cancer) | 0.72 | [3] | ||

| KB (Oral Carcinoma) | 0.82 | [3] | ||

| KB-VN (Multidrug-resistant) | 0.51 | [3] |

Key Signaling Pathways in Anticancer Activity

This compound derivatives exert their anticancer effects by modulating several critical signaling pathways, most notably the PI3K/Akt/mTOR and NF-κB pathways, which are central regulators of cell growth, proliferation, and survival.

The PI3K/Akt/mTOR signaling cascade is frequently hyperactivated in many cancers, promoting cell survival and proliferation. Several this compound derivatives have been shown to inhibit this pathway at various nodes.[4][5]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

The transcription factor NF-κB plays a crucial role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis. Isoflavones have been shown to inhibit NF-κB activation, thereby suppressing its pro-tumorigenic effects.[6][7][8][9]

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Antimicrobial Activity of this compound Derivatives

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. This compound derivatives have demonstrated significant activity against a range of pathogenic bacteria, particularly Gram-positive strains like Staphylococcus aureus.[1]

Structure-Activity Relationship for Antimicrobial Activity

Key structural features governing the antibacterial activity of isoflavans have been identified:

-

Prenylation: As with anticancer activity, prenylation is a crucial determinant for antimicrobial potency. Prenyl groups at C-6 and C-8 on the A-ring enhance activity, likely by increasing the compound's ability to disrupt bacterial cell membranes.[1]

-

Hydroxylation: The presence of hydroxyl groups at C-5, C-7, and C-4' is important for antibacterial action.[10] These groups may participate in hydrogen bonding interactions with bacterial enzymes or other cellular components.

-

Lipophilicity: A certain degree of lipophilicity is required for antibacterial activity, as it allows the compounds to penetrate the bacterial cell wall and membrane.

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentrations (MIC) of various this compound derivatives against pathogenic bacteria.

| Compound | Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |

| Daidzein | Isoflavone | Staphylococcus aureus | 64 | [11] |

| Daidzin | Isoflavone glycoside | Staphylococcus aureus | 128 | [11] |

| Genistein | Isoflavone | S. aureus & MRSA | >128 | [1] |

| Isoangustone | Prenylated Isoflavone | S. aureus & MRSA | 16 | [1] |

| 8-(γ,γ-dimethylallyl)-wighteone | Prenylated Isoflavone | S. aureus & MRSA | 8 | [1] |

| 4′-O-methylglabridin | Ring-prenylated this compound | MRSA | 10 | [2] |

| 6,8-diprenylgenistein | Di-prenylated isoflavone | MRSA | 9 | [2] |

| Orientanol B | Mono-prenylated isoflavonoid | MRSA | 6 | [2] |

Mechanism of Antimicrobial Action

The primary mechanism of antimicrobial action for many this compound derivatives is believed to be the disruption of the bacterial cell membrane.[1] Their lipophilic nature allows them to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. Other proposed mechanisms include the inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV, and interference with bacterial quorum sensing.[12]

Anti-inflammatory Activity of this compound Derivatives

Chronic inflammation is a key pathological feature of many diseases. This compound derivatives have demonstrated potent anti-inflammatory effects through the inhibition of pro-inflammatory enzymes and signaling pathways.[7]

Structure-Activity Relationship for Anti-inflammatory Activity

The anti-inflammatory activity of isoflavans is influenced by:

-

Hydroxylation: Hydroxyl groups at C-5 and C-4' are generally associated with enhanced anti-inflammatory activity, while hydroxylation at C-6, C-7, and C-8 may attenuate it.[13]

-

C2-C3 Double Bond: The absence of a double bond between C2 and C3 (as in isoflavans versus isoflavones) can impact activity, though the specific effects vary depending on the target.

-

Substitution on the B-ring: The substitution pattern on the B-ring plays a role in modulating anti-inflammatory potency.

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the inhibitory activity of this compound derivatives against key inflammatory enzymes.

| Compound | Enzyme Target | IC50 (µM) | Reference |

| Genistein | Soybean Lipoxygenase (LOX) | 107 | [14] |

| Daidzein | Soybean Lipoxygenase (LOX) | 140 | [14] |

| This compound with ortho-hydroxy groups in ring A | Porcine 5-Lipoxygenase (5-LOX) | 0.8 - 50 (K_i) | [15] |

| Compound 7c | Cyclooxygenase-2 (COX-2) | 10.13 | [16] |

| Compound 7a | 5-Lipoxygenase (5-LOX) | 3.78 | [16] |

| Compound 7c | 5-Lipoxygenase (5-LOX) | 2.60 | [16] |

| Compound 7e | 5-Lipoxygenase (5-LOX) | 3.3 | [16] |

| Compound 7f | 5-Lipoxygenase (5-LOX) | 2.94 | [16] |

Mechanism of Anti-inflammatory Action

This compound derivatives exert their anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway, as depicted in section 2.3.2. By preventing the activation of NF-κB, they suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as the expression of inflammatory enzymes like COX-2 and iNOS.[7][8]

Estrogen Receptor Modulation by this compound Derivatives

Isoflavans are well-known phytoestrogens, capable of binding to estrogen receptors (ERα and ERβ) and eliciting either estrogenic or antiestrogenic effects. This activity is highly dependent on the specific structure of the this compound derivative and the receptor subtype.

Structure-Activity Relationship for Estrogen Receptor Modulation

-

Prenylation: Prenylation at the C-8 position of flavonoids has been shown to increase estrogenic activity.[17]

-

C2-C3 Unsaturation: The presence of a C2-C3 double bond in isoflavones, combined with the absence of prenylation, can lead to increased ERβ estrogenic activity.[17]

-

Hydroxylation and Methoxylation: The presence of a 4'-methoxy group or a C3 hydroxyl group can reduce ERβ potency.[17]

Quantitative Data: Estrogen Receptor Binding and Activity

| Compound | Receptor Subtype | Activity | EC50 (µM) | Reference |

| Genistein | ERβ | Estrogenic | 0.0022 ± 0.0004 | [17] |

| 8-Prenylapigenin (8-PA) | ERβ | Estrogenic | 0.0035 ± 0.00040 | [17] |

| Icaritin | ERβ | Estrogenic | 1.7 ± 0.70 | [17] |

| Isobavachalcone | ERα | Agonist | 0.00128 | [18] |

| Phenoxodiol | ERα | Agonist | 0.01397 | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium and add 100 µL of the diluted compounds to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: General experimental workflow for the MTT cell viability assay.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins in response to treatment with this compound derivatives.

Materials:

-

Cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse treated and untreated cells and determine the protein concentration of the lysates.

-

SDS-PAGE: Separate proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody, followed by an HRP-conjugated secondary antibody.

-

Detection: Add ECL substrate and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacteria.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton broth (MHB)

-

This compound derivative stock solution

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Serial Dilution: Prepare serial two-fold dilutions of the this compound derivative in MHB in a 96-well plate.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of specific functional groups and substitution patterns in dictating the biological activity of these derivatives. The wealth of quantitative data underscores the potential of isoflavans in oncology, infectious disease, and the management of inflammatory conditions.

Future research in this area should focus on:

-

Target Identification and Validation: Elucidating the precise molecular targets of the most potent this compound derivatives will be crucial for understanding their mechanisms of action and for rational drug design.

-

Pharmacokinetic Optimization: While many isoflavans exhibit excellent in vitro activity, their in vivo efficacy can be limited by poor pharmacokinetic properties. Efforts to improve solubility, bioavailability, and metabolic stability are warranted.

-

Combination Therapies: Investigating the synergistic effects of this compound derivatives with existing therapeutic agents could lead to more effective treatment strategies.

-

Exploration of New Therapeutic Areas: The diverse biological activities of isoflavans suggest that their therapeutic potential may extend beyond the areas covered in this guide.

References

- 1. Structure pre-requisites for isoflavones as effective antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a new class of aromatase inhibitors: Design, synthesis and inhibitory activity of 3-phenylchroman-4-one (isoflavanone) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journal.r-project.org [journal.r-project.org]

- 5. research.aalto.fi [research.aalto.fi]

- 6. Isoflavone derivatives inhibit NF-κB-dependent transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isoflavones: Anti-Inflammatory Benefit and Possible Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isoflavone consumption reduces inflammation through modulation of phenylalanine and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Progress in the Discovery of Next Generation Inhibitors of Aromatase from the Structure–Function Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory Mechanisms of Dietary Flavones: Tapping into Nature to Control Chronic Inflammation in Obesity and Cancer [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. worthe-it.co.za [worthe-it.co.za]

- 13. Characterization of flavonoids with potent and subtype-selective actions on estrogen receptors alpha and beta - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide on the In-Vitro Mechanisms of Action of Isoflavans

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core in-vitro mechanisms of action of isoflavans, a class of phytoestrogens with diverse biological activities. This document summarizes key quantitative data, details experimental protocols for foundational assays, and visualizes complex signaling pathways and workflows to facilitate a deeper understanding of isoflavan bioactivity at the cellular level.

Core Mechanisms of Action of Isoflavans

In-vitro studies have elucidated several primary mechanisms through which isoflavans exert their effects. These include antioxidant activity, modulation of estrogen receptors, anti-inflammatory effects, and inhibition of tyrosinase.

Antioxidant Activity

Isoflavans and their metabolites have demonstrated significant antioxidant properties in various in-vitro assays.[1][2][3] Their ability to scavenge free radicals is a key aspect of their cellular protective effects. The Oxygen Radical Absorbance Capacity (ORAC) assay is a standard method to quantify this activity. The metabolites of major isoflavones like genistein and daidzein, as well as equol, have been shown to exhibit high antioxidant activities, in some cases more effective than positive controls like quercetin and ascorbic acid.[1][2][3] This antioxidant efficacy is observed at concentrations that are physiologically relevant, suggesting its importance in vivo.[1][3] Another mechanism contributing to their antioxidant effect is the chelation of metal ions and the stabilization of low-density lipoproteins (LDL) structure.[2]

| Compound | Assay | Result | Reference |

| Genistein Metabolites | ORAC | High antioxidant activity | [1][2][3] |

| Daidzein Metabolites | ORAC | High antioxidant activity | [1][2][3] |

| Equol | ORAC | High antioxidant activity | [1][2][3] |

| Formononetin | ORAC | Low antioxidant property | [2][3] |

| Soy Isoflavone Extract | Rancimat method | Strong antioxidant activity | [4] |

Estrogenic and Anti-estrogenic Activity

Isoflavans are structurally similar to estradiol, allowing them to bind to estrogen receptors (ERs), primarily ERα and ERβ.[5][6] This binding affinity is a cornerstone of their pleiotropic effects. Many isoflavones show a preferential binding to ERβ.[5][6] The interaction with ERs can lead to either estrogenic (agonist) or anti-estrogenic (antagonist) effects depending on the specific isoflavone, the concentration of endogenous estrogens, and the ER subtype ratio in the target tissue.[7][8] For instance, in a low estrogen environment, isoflavones can act as agonists, while in a high estrogen environment, they may act as antagonists.[7] The metabolite equol demonstrates strong binding affinities, particularly for ERβ.[7]

| Compound | Receptor | Relative Binding Affinity (RBA) vs. Estradiol | Reference |

| Genistein | ERα, ERβ | Binds to both, preferentially to ERβ | [5][6] |

| Daidzein | ERα, ERβ | Lower affinity than genistein | [9] |

| Equol | ERβ | Strong binding affinity | [7] |

| 3'-isoprenylgenistein | ERβ | ~10-fold lower affinity than genistein | [10] |

Anti-inflammatory Effects

Isoflavans have been shown to possess significant anti-inflammatory properties in various in-vitro models.[11][12] They can suppress the production of pro-inflammatory cytokines and mediators. For example, genistein has been observed to reduce lipopolysaccharide (LPS)-stimulated cyclooxygenase-2 (COX-2) protein levels and nitric oxide (NO) production in human chondrocytes.[12] Furthermore, certain isoflavones can inhibit the activation of the transcription factor NF-κB, a key regulator of inflammatory responses.[13][14][15] Studies have shown that isoflavone derivatives can inhibit TNFα-induced transcriptional activity of NF-κB, with the substituents at the C-7 and C-4' positions being crucial for this activity.[13] Biotransformed soymilk containing isoflavone metabolites demonstrated a significant reduction in TNF-α expression in LPS-stimulated macrophages.[11]

| Compound/Extract | Cell Line | Effect | Quantitative Data | Reference |

| Biotransformed Soymilk (SFT) | RAW 264.7 | Reduction of TNF-α expression | ~37-fold reduction at 10 µl/ml | [11] |

| Genistein | Human Chondrocytes | Reduction of LPS-stimulated COX-2 and NO | - | [12] |

| Daidzein | Monocytes | Inhibition of IL-6 and IL-8 production | Dose-dependent | [12] |

| Irisflorentin | RAW 264.7 | Inhibition of TNF-α, IL-1β, and IL-6 | Significant at transcriptional and translational levels | [12] |

Tyrosinase Inhibition

Several isoflavans have been identified as potent inhibitors of tyrosinase, the key enzyme in melanin synthesis.[16][17][18] This inhibitory activity makes them promising agents for hyperpigmentation disorders. Glabridin, an this compound from licorice root, is a well-studied tyrosinase inhibitor.[17][19] The mechanism of inhibition can vary among different isoflavans, including competitive, non-competitive, and mixed-type inhibition.[18] The position and number of hydroxyl groups on the isoflavone structure play a crucial role in determining the inhibitory strength and mechanism.[16][17] For instance, 6,7,4′-trihydroxyisoflavone acts as a competitive inhibitor, while 7,8,4′-trihydroxyisoflavone is an irreversible suicide substrate of mushroom tyrosinase.[16][20]

| Compound | Type of Inhibition | IC50 (µM) | Reference |

| Glabridin | Non-competitive | 0.43 | [18] |

| 6,7,4′-Trihydroxyisoflavone | Competitive | 9.2 | [20] |

| Calycosin | Potent inhibitor | 1.45 | [18] |

| Glyasperin C | - | More active than glabridin | [17] |

Signaling Pathways Modulated by Isoflavans

Isoflavans exert their cellular effects by modulating a variety of signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival.[21] Isoflavones can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[12][13][14][15] This inhibition can occur through various mechanisms, including the modulation of upstream kinases like IκB kinase (IKK).

PI3K/Akt and MAPK Signaling Pathways

The PI3K/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways are critical for cell proliferation, survival, and differentiation. Isoflavones have been shown to modulate these pathways, which contributes to their anti-cancer and other biological activities. For instance, genistein can down-regulate the Akt signaling pathway, leading to the induction of apoptosis in cancer cells. Glabridin has been shown to down-regulate p-ERK1/2 and p-AKT in breast cancer cells.

Experimental Protocols

Detailed and standardized protocols are essential for the reliable in-vitro evaluation of this compound activity.

Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay measures the antioxidant capacity of a sample to inhibit the oxidation of a fluorescent probe by peroxyl radicals.

Protocol:

-

Reagent Preparation:

-

Prepare a working solution of fluorescein in phosphate buffer.

-

Prepare a stock solution of the free radical initiator AAPH (2,2′-azobis(2-amidinopropane) dihydrochloride).

-

Prepare a series of Trolox standards to be used as a reference.

-

Prepare dilutions of the this compound samples.

-

-

Assay Procedure:

-

Pipette the fluorescein solution into the wells of a black 96-well plate.

-

Add the Trolox standards and this compound samples to their respective wells.

-

Incubate the plate at 37°C.

-

Initiate the reaction by adding the AAPH solution to all wells.

-

Immediately begin kinetic reading of fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 520 nm emission).

-

-

Data Analysis:

-

Calculate the area under the fluorescence decay curve (AUC) for each sample and standard.

-

The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

-

The ORAC value is expressed as Trolox equivalents (TE).

-

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled estradiol for binding to estrogen receptors.

Protocol:

-

Preparation of Uterine Cytosol:

-

Uteri are obtained from ovariectomized rats.

-

The tissue is homogenized in a buffer solution and centrifuged to obtain the cytosol fraction containing the estrogen receptors.

-

-

Competitive Binding Reaction:

-

The uterine cytosol is incubated with a constant concentration of radiolabeled estradiol (e.g., [³H]-17β-estradiol) and increasing concentrations of the test this compound.

-

Control tubes contain only the radiolabeled estradiol (total binding) or radiolabeled estradiol plus a high concentration of unlabeled estradiol (non-specific binding).

-

-

Separation of Bound and Free Ligand:

-

The receptor-bound radioligand is separated from the free radioligand using a method such as hydroxylapatite (HAP) precipitation or dextran-coated charcoal.

-

-

Measurement and Analysis:

-

The radioactivity of the bound fraction is measured using a liquid scintillation counter.

-

The percentage of specific binding of the radiolabeled estradiol is calculated for each concentration of the test this compound.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol) is determined by plotting the percentage of specific binding against the log concentration of the this compound.

-

Tyrosinase Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the activity of tyrosinase.

Protocol:

-

Reagent Preparation:

-

Prepare a solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a solution of the substrate, L-DOPA (L-3,4-dihydroxyphenylalanine), in phosphate buffer.

-

Prepare various concentrations of the test this compound and a positive control (e.g., kojic acid).

-

-

Assay Procedure:

-

In a 96-well plate, add the tyrosinase solution and the test this compound or control.

-

Pre-incubate the mixture at a specific temperature (e.g., 25°C).

-

Initiate the reaction by adding the L-DOPA solution.

-

Measure the absorbance at 475 nm (the wavelength at which dopachrome, the product of the reaction, absorbs) at regular time intervals.

-

-

Data Analysis:

-

Calculate the initial velocity of the reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration.

-

The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of the this compound.

-

NF-κB Luciferase Reporter Assay

This assay measures the activation of the NF-κB signaling pathway using a reporter gene system.

Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293) that has been stably or transiently transfected with a luciferase reporter construct containing NF-κB response elements.

-

-

Treatment:

-

Seed the cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of the test this compound for a specified period.

-

Stimulate the cells with an NF-κB activator, such as TNF-α or LPS.

-

-

Luciferase Assay:

-

After the incubation period, lyse the cells.

-

Add a luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

The luminescence signal is proportional to the activity of the NF-κB pathway.

-

Calculate the percentage of inhibition of NF-κB activation for each concentration of the this compound relative to the stimulated control.

-

Determine the IC50 value.

-

Conclusion

The in-vitro mechanisms of action of isoflavans are multifaceted, encompassing antioxidant, estrogenic/anti-estrogenic, anti-inflammatory, and enzyme inhibitory activities. These effects are mediated through the modulation of key cellular signaling pathways, including NF-κB, PI3K/Akt, and MAPK. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this important class of natural compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. hoelzel-biotech.com [hoelzel-biotech.com]

- 7. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. indigobiosciences.com [indigobiosciences.com]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. agilent.com [agilent.com]

- 15. bowdish.ca [bowdish.ca]

- 16. mdpi.com [mdpi.com]

- 17. eco.korea.ac.kr [eco.korea.ac.kr]

- 18. 4.3. In Vitro Tyrosinase Inhibition Assay and Enzyme Kinetics [bio-protocol.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. epa.gov [epa.gov]

Synthetic Isoflavone Analogues: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoflavones, a class of naturally occurring polyphenolic compounds predominantly found in soybeans and other legumes, have long been recognized for their diverse biological activities. Their structural similarity to 17β-estradiol allows them to interact with estrogen receptors, leading to a range of physiological effects. However, natural isoflavones often suffer from limitations such as low bioavailability and metabolic instability. This has spurred the development of synthetic isoflavone analogues designed to enhance potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the biological activities of these synthetic analogues, with a focus on their anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. We present quantitative data in structured tables, detail key experimental protocols, and visualize relevant signaling pathways and workflows to support further research and drug development in this promising area.

Core Biological Activities of Synthetic Isoflavone Analogues

Synthetic modifications to the isoflavone scaffold have yielded a plethora of analogues with improved and sometimes novel biological activities. These modifications often involve the addition of various functional groups to the A, B, and C rings of the isoflavone core, leading to altered target specificity and potency.

Anticancer Activity

The anticancer potential of synthetic isoflavone analogues is the most extensively studied area. These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines, including breast, prostate, lung, colon, and pancreatic cancer.[1][2] The mechanisms underlying their anticancer effects are multifaceted and include the inhibition of key enzymes involved in cell signaling, induction of apoptosis, and cell cycle arrest.

Several synthetic isoflavone analogues have been developed as potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[1] For instance, certain formononetin derivatives have demonstrated significant inhibitory activity against EGFR.[1] Similarly, isoflavone-anchored aminopyrimidine hybrids have shown potent inhibition of PI3Kδ.[1] Another important target is tubulin, where some isoflavone analogues have been found to inhibit its polymerization, leading to mitotic arrest and apoptosis.[1] Furthermore, synthetic isoflavones have been shown to inhibit histone deacetylases (HDACs) and sirtuin 1 (SIRT1), enzymes that play a crucial role in epigenetic regulation and are often dysregulated in cancer.[1]

Anti-inflammatory Activity

Natural isoflavones are known to possess anti-inflammatory properties, and synthetic analogues have been developed to enhance this activity.[3][4] These compounds can modulate key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] By inhibiting the activation of NF-κB, synthetic isoflavones can suppress the expression of pro-inflammatory cytokines like IL-6 and IL-8, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4] For example, certain synthetic homoisoflavanones have demonstrated significant anti-inflammatory effects in animal models of acute inflammation.[6]

Antioxidant Activity

The antioxidant properties of isoflavones are attributed to their ability to scavenge free radicals and chelate metal ions.[7] Synthetic modifications have been aimed at improving these properties. The antioxidant activity is largely dependent on the number and position of hydroxyl groups on the isoflavone scaffold.[7] Studies have shown that the absence of the 2,3-double bond and the 4-oxo group in the C-ring can enhance antioxidant activity.[7] The metabolites of some isoflavones, which can be considered natural analogues, have also shown potent antioxidant effects.

Neuroprotective Effects

Emerging evidence suggests that synthetic isoflavone analogues may have neuroprotective potential.[1] Their ability to interact with estrogen receptors, which are known to play a role in neuronal health, is a key aspect of this activity. Furthermore, the anti-inflammatory and antioxidant properties of these compounds can contribute to their neuroprotective effects by mitigating oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative diseases. Some isoflavones and their metabolites have shown promise in protecting against H2O2-induced toxicity in neuronal cells.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of various synthetic isoflavone analogues as reported in the literature. This data provides a comparative overview of the potency of different analogues across various biological assays.

Table 1: Anticancer Activity of Synthetic Isoflavone Analogues

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| 6a | SW480 (Colon) | Antiproliferative | 62.73 ± 7.26 | [1] |

| SW620 (Colon) | Antiproliferative | 50.58 ± 1.33 | [1] | |

| 22 | MCF-7 (Breast) | Antiproliferative | 11.5 ± 1.52 | [1] |

| MDA-MB-231 (Breast) | Antiproliferative | 5.44 ± 1.28 | [1] | |

| H460 (Lung) | Antiproliferative | 6.36 ± 1.55 | [1] | |

| H1650 (Lung) | Antiproliferative | 7.26 ± 1.02 | [1] | |

| 97 | - | PI3Kδ Inhibition | 0.163 | [1] |

| 98 | - | PI3Kδ Inhibition | 0.176 | [1] |

| 119a | A549 (Lung) | Antiproliferative | 0.64 | [1] |

| MDA-MB-231 (Breast) | Antiproliferative | 0.82 | [1] | |

| MCF-7 (Breast) | Antiproliferative | 0.72 | [1] | |

| KB (Oral) | Antiproliferative | 0.82 | [1] | |

| KB-VN (Oral, MDR) | Antiproliferative | 0.51 | [1] | |

| 119b | A549 (Lung) | Antiproliferative | 2.6 | [1] |

| MDA-MB-231 (Breast) | Antiproliferative | 1.0 | [1] | |

| MCF-7 (Breast) | Antiproliferative | 3.1 | [1] | |

| KB (Oral) | Antiproliferative | 4.2 | [1] | |

| KB-VN (Oral, MDR) | Antiproliferative | 0.67 | [1] | |

| 119c | A549 (Lung) | Antiproliferative | 4.8 | [1] |

| MDA-MB-231 (Breast) | Antiproliferative | 5.2 | [1] | |

| MCF-7 (Breast) | Antiproliferative | 4.0 | [1] | |

| KB (Oral) | Antiproliferative | 4.0 | [1] | |

| KB-VN (Oral, MDR) | Antiproliferative | 0.84 | [1] | |

| 123a | - | SIRT1 Inhibition | 5.58 ± 0.373 | [1] |

| 123b | - | SIRT1 Inhibition | 1.62 ± 0.0720 | [1] |

| 123c | - | SIRT1 Inhibition | 7.24 ± 0.823 | [1] |

| 135b | PC-3 (Prostate) | Antiproliferative (% inh at 10 µM) | 86% | [1] |

| 137g | PC-3 (Prostate) | Antiproliferative (% inh at 10 µM) | 78% | [1] |

| 138a | PC-3 (Prostate) | Antiproliferative (% inh at 10 µM) | 78% | [1] |

Table 2: Enzyme Inhibitory Activity of Synthetic Isoflavone Analogues

| Compound ID | Enzyme Target | IC50 (nM) | Reference |

| 22 | EGFR | 14.5 | [1] |

| 97 | PI3Kδ | 163 | [1] |

| 98 | PI3Kδ | 176 | [1] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of synthetic isoflavone analogues.

Protocol 1: MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

96-well tissue culture plates

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Synthetic isoflavone analogues (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest cells from a sub-confluent culture using trypsin-EDTA.

-

Resuspend the cells in complete culture medium and perform a cell count using a hemocytometer or automated cell counter.

-

Dilute the cell suspension to the desired seeding density (e.g., 5 x 10^4 cells/mL).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the synthetic isoflavone analogues in complete culture medium from a stock solution in DMSO. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

-

Include control wells: untreated cells (medium only) and vehicle control (medium with the same concentration of DMSO as the treated wells).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, protected from light.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from the wells.

-

Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).

-

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., PI3K)

Principle: This assay measures the ability of a compound to inhibit the activity of a specific protein kinase. The assay typically involves incubating the kinase with its substrate and ATP, and then detecting the amount of phosphorylated substrate. The reduction in substrate phosphorylation in the presence of the test compound indicates its inhibitory activity.

Materials:

-

Purified recombinant kinase (e.g., PI3Kδ)

-

Kinase substrate (e.g., phosphatidylinositol-4,5-bisphosphate (PIP2) for PI3K)

-

ATP

-

Kinase reaction buffer

-

Synthetic isoflavone analogues

-

Detection reagents (e.g., antibody specific for the phosphorylated substrate, or a fluorescent probe)

-

384-well plates

-

Plate reader (e.g., fluorescence or luminescence reader)

Procedure:

-

Compound Preparation:

-

Prepare serial dilutions of the synthetic isoflavone analogues in the appropriate buffer.

-

-

Reaction Setup:

-

In a 384-well plate, add the purified kinase, the test compound at various concentrations, and the kinase substrate in the kinase reaction buffer.

-

Initiate the kinase reaction by adding ATP.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature or 37°C for a specific period (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction and add the detection reagents. This could involve an antibody that specifically recognizes the phosphorylated product, which is then detected using a secondary antibody conjugated to an enzyme or a fluorophore. Alternatively, a fluorescent probe that binds to the product can be used.

-

-

Signal Measurement:

-

Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Signaling Pathways and Experimental Workflows

The biological activities of synthetic isoflavone analogues are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for designing more effective and selective compounds.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] Several synthetic isoflavone analogues have been shown to inhibit this pathway at different points.

Caption: PI3K/AKT/mTOR pathway and isoflavone inhibition.

NF-κB Signaling Pathway

The NF-κB signaling pathway plays a critical role in inflammation. Synthetic isoflavone analogues can inhibit this pathway, leading to a reduction in the production of inflammatory mediators.

Caption: NF-κB pathway and isoflavone inhibition.

Experimental Workflow for Screening Biological Activity

The discovery and development of novel synthetic isoflavone analogues with desired biological activities typically follows a structured experimental workflow, from initial synthesis to in vivo evaluation.

Caption: Workflow for isoflavone analogue screening.

Conclusion

Synthetic isoflavone analogues represent a promising class of compounds with a wide range of biological activities that are relevant to human health and disease. Through targeted chemical modifications, researchers have been able to enhance their anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. The quantitative data and experimental protocols provided in this guide offer a valuable resource for scientists and drug development professionals working in this field. The visualization of key signaling pathways and a typical experimental workflow further aids in understanding the mechanisms of action and the process of drug discovery for these compounds. Continued research into the structure-activity relationships and mechanisms of action of synthetic isoflavone analogues will undoubtedly lead to the development of novel and effective therapeutic agents for a variety of diseases.

References

An In-Depth Technical Guide to Isoflavone Interactions with Estrogen Receptors Alpha and Beta

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate interactions between isoflavones and the two primary estrogen receptors, ERα and ERβ. Isoflavones, a class of phytoestrogens abundant in soy and other legumes, have garnered significant scientific interest due to their potential as selective estrogen receptor modulators (SERMs). Their differential affinity and activity towards ERα and ERβ underpin their diverse physiological effects, ranging from potential therapeutic benefits in hormone-dependent conditions to concerns about endocrine disruption. This document delves into the quantitative binding affinities, functional activities, underlying signaling pathways, and the experimental methodologies used to elucidate these interactions.

Quantitative Data on Isoflavone-Estrogen Receptor Interactions

The binding affinity and functional potency of isoflavones for ERα and ERβ are crucial determinants of their biological activity. These parameters are typically quantified using metrics such as the half-maximal inhibitory concentration (IC50) in competitive binding assays, the relative binding affinity (RBA) compared to estradiol, and the half-maximal effective concentration (EC50) in functional assays. The following tables summarize key quantitative data for prominent isoflavones.

Table 1: Competitive Binding Affinities of Isoflavones for Estrogen Receptors α and β

| Isoflavone | Receptor | IC50 (nM) | Relative Binding Affinity (RBA, %) vs. Estradiol | Reference |

| Genistein | ERα | 29.38 ± 6.13 | 4.4 | [1] |

| ERβ | 7.4 | 143 | [1] | |

| Daidzein | ERα | 107.62 ± 9.38 | 0.7 | [1] |

| ERβ | 17.1 | 11.7 | [1] | |

| Equol | ERα | ~50 | 1.8 | [1] |

| ERβ | ~16 | 23.6 | [1] | |

| Glycitein | ERα | >1000 | <0.1 | [2] |

| ERβ | >1000 | <0.1 | [2] | |

| Biochanin A | ERα | ~2500 | 0.04 | [1] |

| ERβ | ~1200 | 0.15 | [1] |

Note: IC50 and RBA values can vary between studies due to different experimental conditions. The data presented here are representative values from the cited literature.

Table 2: Functional Agonist/Antagonist Activity of Isoflavones on Estrogen Receptors α and β

| Isoflavone | Receptor | Assay Type | Activity | EC50 (nM) | Reference |

| Genistein | ERα | Reporter Gene | Agonist | 173.59 | [3] |

| ERβ | Reporter Gene | Agonist | 69.48 | [3] | |

| Daidzein | ERα | Reporter Gene | Weak Agonist | >1000 | [4] |

| ERβ | Reporter Gene | Agonist | ~350 | [4] | |

| Equol | ERα | Reporter Gene | Agonist | ~100 | [4] |

| ERβ | Reporter Gene | Agonist | ~40 | [4] |

Note: EC50 values represent the concentration of the isoflavone required to elicit a half-maximal response in a functional assay, such as a reporter gene assay.

Signaling Pathways of Isoflavone-Mediated Estrogen Receptor Action

Upon binding to isoflavones, ERα and ERβ undergo conformational changes that initiate downstream signaling cascades. These can be broadly categorized into genomic and non-genomic pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the translocation of the ligand-receptor complex to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding, along with the recruitment of co-activator or co-repressor proteins, modulates gene transcription. The differential recruitment of co-regulators to ERα and ERβ by isoflavones is a key determinant of their tissue-specific and promoter-specific effects. For instance, some isoflavones may act as agonists at ERβ by efficiently recruiting co-activators, while having weaker or even antagonistic effects at ERα.[4]

Non-Genomic Signaling Pathway

Isoflavones can also elicit rapid, non-genomic effects by activating membrane-associated estrogen receptors (mERs). This leads to the activation of various intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, influencing cellular processes like proliferation and survival independently of gene transcription.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of isoflavones with estrogen receptors.

Competitive Radioligand Binding Assay

This assay determines the binding affinity of a test compound (isoflavone) for ERα or ERβ by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]17β-estradiol) for binding to the receptor.[5]

Materials:

-

Purified recombinant human ERα or ERβ

-

Radiolabeled ligand: [³H]17β-estradiol

-

Unlabeled 17β-estradiol (for standard curve)

-

Test isoflavones

-

Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

-

Hydroxyapatite slurry

-

Wash buffer

-

Scintillation cocktail

-

96-well filter plates and scintillation counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test isoflavone and unlabeled estradiol in the binding buffer. Prepare a working solution of the radiolabeled ligand.

-

Incubation: In a 96-well plate, add the purified ER protein, the radiolabeled ligand at a fixed concentration (typically near its Kd), and varying concentrations of the test isoflavone or unlabeled estradiol. Incubate at 4°C for 18-24 hours to reach equilibrium.

-

Separation of Bound and Free Ligand: Add cold hydroxyapatite slurry to each well to bind the receptor-ligand complexes. Incubate on ice with intermittent mixing.

-

Washing: Transfer the slurry to a filter plate and wash several times with cold wash buffer to remove unbound radioligand.

-

Quantification: After drying the filters, add scintillation cocktail and measure the radioactivity using a scintillation counter.

-